molecular formula C20H21F3N2O4S B2403661 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1021040-83-4

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2403661
CAS No.: 1021040-83-4
M. Wt: 442.45
InChI Key: OAXYXYIPKLVGGU-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 1 with a benzenesulfonyl group and at position 2 with an acetamide moiety. The acetamide’s nitrogen is linked to a 4-(trifluoromethoxy)phenyl group, conferring unique electronic and steric properties. The trifluoromethoxy (OCF₃) group enhances metabolic stability and lipophilicity, while the benzenesulfonyl moiety may influence target binding through sulfonamide-protein interactions .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-17-11-9-15(10-12-17)24-19(26)14-16-6-4-5-13-25(16)30(27,28)18-7-2-1-3-8-18/h1-3,7-12,16H,4-6,13-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYXYIPKLVGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is attached through a nucleophilic substitution reaction, where a trifluoromethoxyphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(1-Piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Differences: The sulfonyl group is attached to a phenoxy ring rather than directly to the piperidine. The acetamide’s phenyl substituent is 2-(trifluoromethyl)phenyl (CF₃) instead of 4-(trifluoromethoxy)phenyl (OCF₃).
  • Functional Implications: The phenoxy linkage may reduce conformational rigidity compared to the direct piperidine-sulfonyl bond in the target compound. The 2-CF₃ group’s ortho position could hinder binding to flat hydrophobic pockets, unlike the para-OCF₃ group in the target compound .

2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Structural Differences :
    • The acetamide’s carbonyl side is substituted with a 4-methoxyphenyl group (OCH₃) instead of a piperidine-benzenesulfonyl complex.
    • The sulfonyl group is attached to a 4-methylpiperidine ring.
  • The 4-methylpiperidine may alter steric interactions compared to the unsubstituted piperidine in the target compound .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structural Differences :
    • A piperazine ring replaces the piperidine core.
    • The sulfonyl group is attached to a 4-methylphenyl ring.
  • The 4-methylphenyl group’s hydrophobicity contrasts with the benzenesulfonyl group in the target compound .

2,2-Diphenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

  • Structural Differences :
    • A diphenylacetamide core replaces the single phenyl group in the target compound.
    • The sulfonyl group is attached to a para-substituted phenyl ring.
  • Functional Implications :
    • The diphenyl group introduces significant steric bulk, which may limit access to narrow binding pockets.
    • The para-sulfonylphenyl linkage differs from the piperidine-sulfonyl bond in the target compound .

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Its complex structure, which includes a piperidine ring and a benzenesulfonyl group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H26N2O3S
  • Molecular Weight : 394.51 g/mol
  • CAS Number : 1021074-12-3

The compound exhibits solubility in organic solvents and stability under various conditions, which is important for its potential applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The benzenesulfonamide group may inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various metabolic pathways and neurotransmission processes.
  • Receptor Modulation : The piperidine structure suggests that this compound may modulate receptor activity, potentially affecting neurotransmitter release and signaling pathways involved in neurological disorders.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. A series of synthesized derivatives were evaluated for antibacterial efficacy, revealing promising activity correlated with lipophilicity due to fluorination.

Anticonvulsant Activity

In anticonvulsant screening, this compound demonstrated protective effects in maximal electroshock (MES) models. However, it was noted to be less potent compared to established anticonvulsants like phenytoin.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

  • Antibacterial Screening : A study assessed the antibacterial efficacy against various strains, including E. coli and S. aureus. Results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity.
  • Neuropharmacological Studies : Research focused on the modulation of neurotransmitter systems revealed that the compound could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AnticonvulsantProtective effects in MES models
Enzyme InhibitionInhibition of acetylcholinesterase
Receptor ModulationModulation of serotonin pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Ring Formation : Cyclization or hydrogenation of appropriate precursors (e.g., pyridine derivatives) under inert atmospheres (N₂ or Ar) .

Sulfonylation : Reaction of the piperidine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base .

Acetamide Coupling : Amidation of the sulfonylated intermediate with 4-(trifluoromethoxy)aniline via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF .

  • Optimization : Monitor reaction progress via TLC, and optimize yields by adjusting temperature (e.g., 25–60°C), solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperidine ring and acetamide linkage (e.g., δ 2.5–3.5 ppm for piperidine protons; δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺: ~485.15 Da) and fragmentation patterns .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., dopamine D₂ receptors) due to structural similarity to piperidine-based ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA guidelines) to rule out variability .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the trifluoromethoxy group (e.g., replace with -OCF₃, -CF₃, or halogens) and assess changes in potency .
  • Scaffold Hopping : Replace the benzenesulfonyl group with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonyl) to enhance solubility .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression models .

Q. What computational approaches predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to kinase ATP pockets (e.g., PDB: 3LZE) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train random forest models for activity prediction .

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